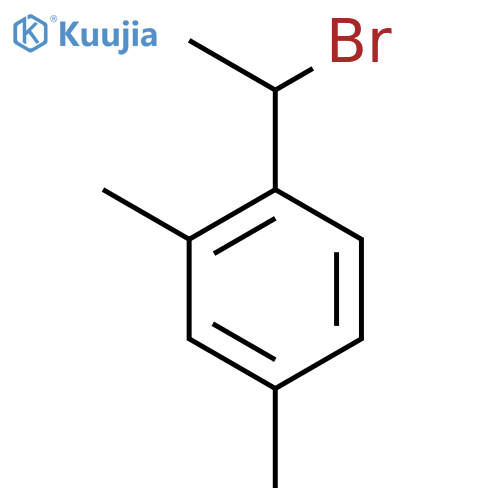Cas no 20871-92-5 (1-(1-Bromoethyl)-2,4-dimethylbenzene)

20871-92-5 structure
商品名:1-(1-Bromoethyl)-2,4-dimethylbenzene
1-(1-Bromoethyl)-2,4-dimethylbenzene 化学的及び物理的性質
名前と識別子
-
- 1-(1-bromoethyl)-2,4-dimethylbenzene
- 1-(1-Bromoethyl)-2,4-dimethylbenzene
-
- インチ: 1S/C10H13Br/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9H,1-3H3
- InChIKey: YGMTVRMSZMAJAB-UHFFFAOYSA-N
- ほほえんだ: BrC(C)C1C=CC(C)=CC=1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 122
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
1-(1-Bromoethyl)-2,4-dimethylbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B614870-100mg |
1-(1-Bromoethyl)-2,4-dimethylbenzene |
20871-92-5 | 100mg |
$ 70.00 | 2022-04-02 | ||
| TRC | B614870-500mg |
1-(1-Bromoethyl)-2,4-dimethylbenzene |
20871-92-5 | 500mg |
$ 250.00 | 2022-04-02 | ||
| Enamine | EN300-1260723-500mg |
1-(1-bromoethyl)-2,4-dimethylbenzene |
20871-92-5 | 95.0% | 500mg |
$407.0 | 2023-10-02 | |
| Enamine | EN300-1260723-0.25g |
1-(1-bromoethyl)-2,4-dimethylbenzene |
20871-92-5 | 95% | 0.25g |
$216.0 | 2023-06-08 | |
| Enamine | EN300-1260723-0.1g |
1-(1-bromoethyl)-2,4-dimethylbenzene |
20871-92-5 | 95% | 0.1g |
$152.0 | 2023-06-08 | |
| Enamine | EN300-1260723-0.05g |
1-(1-bromoethyl)-2,4-dimethylbenzene |
20871-92-5 | 95% | 0.05g |
$101.0 | 2023-06-08 | |
| Enamine | EN300-1260723-50mg |
1-(1-bromoethyl)-2,4-dimethylbenzene |
20871-92-5 | 95.0% | 50mg |
$101.0 | 2023-10-02 | |
| Enamine | EN300-1260723-100mg |
1-(1-bromoethyl)-2,4-dimethylbenzene |
20871-92-5 | 95.0% | 100mg |
$152.0 | 2023-10-02 | |
| Enamine | EN300-1260723-10000mg |
1-(1-bromoethyl)-2,4-dimethylbenzene |
20871-92-5 | 95.0% | 10000mg |
$2269.0 | 2023-10-02 | |
| Aaron | AR023MIG-100mg |
1-(1-Bromoethyl)-2,4-dimethylbenzene |
20871-92-5 | 95% | 100mg |
$234.00 | 2025-02-17 |
1-(1-Bromoethyl)-2,4-dimethylbenzene 関連文献
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
20871-92-5 (1-(1-Bromoethyl)-2,4-dimethylbenzene) 関連製品
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
